molecular formula C11H15N3 B11799153 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Cat. No.: B11799153
M. Wt: 189.26 g/mol
InChI Key: VNPAHYSPKGTLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydropyrido-diazepine core. The compound’s structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent. The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate (K₂CO₃) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its stability under various reaction conditions .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-cyclopropyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine

InChI

InChI=1S/C11H15N3/c1-5-13-10-8-12-6-4-11(10)14(7-1)9-2-3-9/h4,6,8-9,13H,1-3,5,7H2

InChI Key

VNPAHYSPKGTLKX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CN=C2)N(C1)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.